ML291

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de ML291 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

Formación del núcleo de nitrofurano: Esto implica la nitración de furano para introducir el grupo nitro.

Sulfonilación: La introducción del grupo sulfonilo se logra mediante una reacción con ácido clorosulfónico.

Acoplamiento con piperidina: El paso final implica el acoplamiento del intermedio sulfonilado con 4-cloropiperidina en condiciones controladas.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, usar reactivos de grado industrial y emplear reactores a gran escala para garantizar la calidad y el rendimiento consistentes del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones

ML291 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La parte de nitrofurano puede sufrir oxidación en condiciones específicas.

Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: El grupo sulfonilo puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el gas hidrógeno con un catalizador de paladio o borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.

Principales Productos Formados

Oxidación: Derivados oxidados de la parte de nitrofurano.

Reducción: Derivados aminados de this compound.

Sustitución: Diversos derivados de sulfonamida sustituidos.

Aplicaciones Científicas De Investigación

Key Applications

-

Cancer Research

- Induction of Apoptosis : ML291 has been shown to induce apoptosis in various cancer cell lines by overwhelming the adaptive capacity of the UPR. This results in morphological changes typical of apoptosis, such as cell shrinkage and DNA fragmentation.

- Targeting Cancer Cells : The specificity of this compound for activating apoptotic pathways without affecting normal cells under less stressful conditions makes it a promising candidate for targeted cancer therapies.

-

Neurodegenerative Disease Studies

- Neuroprotective Roles : this compound's ability to modulate UPR pathways implicated in neurodegenerative diseases suggests its potential for protecting against neuronal cell death while selectively eliminating dysfunctional cells.

-

Biochemical Research

- Chemical Probe : this compound serves as a valuable chemical probe for studying UPR mechanisms and their implications in various diseases, enhancing our understanding of cellular stress responses.

Case Study 1: Induction of Apoptosis in Oral Squamous Cell Carcinoma

A study investigated the effects of this compound on oral squamous cell carcinoma (OSCC) cells. The compound was found to activate UPR pathways leading to significant apoptosis in OSCC cell lines, demonstrating its potential as a therapeutic agent against this type of cancer .

Case Study 2: Neuroprotective Effects

Research exploring this compound's effects on neurodegenerative models indicated that it could selectively induce apoptosis in stressed neuronal cells while preserving healthier neurons. This dual action highlights its potential utility in treating conditions like Alzheimer's disease where selective cell death is beneficial.

Comparative Data Table

The following table summarizes the key features and comparative analysis of this compound with other compounds targeting similar pathways:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | This compound Structure | Activates apoptotic arm of UPR | Selective for stressed cells |

| CCT020312 | Similar sulfonamide structure | Induces apoptosis via UPR | Targets specific cancer types |

| GSK2606414 | Inhibitor of PERK pathway | Modulates UPR response | Focused on neuroprotection |

| Salubrinal | Small molecule | Inhibits eIF2α dephosphorylation | Protects against ER stress |

Mecanismo De Acción

ML291 activa el brazo apoptótico de la respuesta al plegamiento incorrecto de proteínas al dirigirse selectivamente a la vía PERK/eIF2α/CHOP. Esto conduce a la inducción de apoptosis en células que experimentan estrés prolongado del retículo endoplásmico. El compuesto supera la capacidad adaptativa de la UPR, lo que resulta en la muerte celular .

Comparación Con Compuestos Similares

Compuestos Similares

ML364: Otro compuesto de sulfonamida-benzamida con propiedades inductivas de UPR similares.

WNK463: Un inhibidor de la cinasa con diferentes objetivos moleculares pero efectos apoptóticos similares.

EN6: Un compuesto con características estructurales similares pero diferentes actividades biológicas.

Singularidad de ML291

This compound es único en su alta selectividad para el brazo apoptótico de la UPR, convirtiéndolo en una herramienta valiosa para estudiar la apoptosis y las posibles terapias contra el cáncer. Su capacidad de inducir la apoptosis específicamente en las células cancerosas mientras se preservan las células normales destaca su potencial terapéutico .

Actividad Biológica

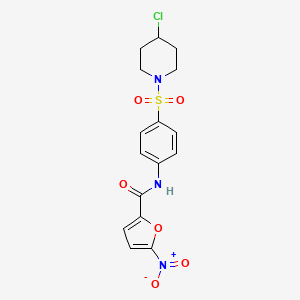

Overview of ML291

This compound, chemically known as N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, is a small molecule that has garnered attention in the fields of biochemistry and pharmacology due to its unique mechanism of inducing apoptosis, particularly in cancer cells. Its primary action involves the activation of the apoptotic arm of the unfolded protein response (UPR), a critical cellular pathway that manages protein folding and degradation under stress conditions.

This compound selectively activates CHOP (CCAAT/enhancer-binding protein homologous protein), a transcription factor that plays a pivotal role in mediating apoptosis during cellular stress. Under conditions where misfolded proteins accumulate, the UPR is activated to enhance protein folding and promote degradation of misfolded proteins. If the stress persists, this pathway can trigger programmed cell death. This compound's ability to specifically activate the apoptotic pathway without affecting adaptive responses distinguishes it from other compounds with similar mechanisms.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- Colon Cancer

- Melanoma

- Renal Cancer

In vitro studies have demonstrated that this compound effectively induces cell death by overwhelming the adaptive capacity of the UPR, resulting in typical apoptotic morphological changes such as cell shrinkage, chromatin condensation, and DNA fragmentation. The compound has shown greater than average antitumor activity in an NCI-60 panel, which evaluates the efficacy of compounds against a diverse range of cancer cell lines .

Table 1: Summary of Biological Activity Studies on this compound

Case Studies and Applications

This compound's unique mechanism has led to its exploration not only in oncology but also in neuroprotection. By selectively inducing apoptosis in stressed cells, this compound may help eliminate dysfunctional cells while preserving healthier ones, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Study Example: Neuroprotection

In a preliminary study focusing on neuroprotective effects, this compound was tested on neuronal cell lines subjected to endoplasmic reticulum stress. The results indicated a selective induction of apoptosis in stressed neurons while sparing healthy cells, suggesting potential applications for treating conditions like Alzheimer's disease.

Interaction Studies

Interactions with various proteins involved in apoptosis and UPR signaling pathways have been extensively studied using techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation assays. Notably, this compound's binding affinity for CHOP underscores its role in mediating apoptotic pathways under stress conditions.

Table 2: Comparison with Similar Compounds

| Compound Name | Chemical Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| CCT020312 | Sulfonamide | Induces apoptosis via UPR | Selective for certain cancer types |

| GSK2606414 | Small molecule | Inhibitor of PERK pathway | Focused on neuroprotection |

| Salubrinal | Small molecule | Inhibits eIF2α dephosphorylation | Protects against ER stress |

| Tunicamycin | Antibiotic | Induces protein misfolding | Broad-spectrum effects on protein synthesis |

This compound stands out due to its specific activation of the apoptotic arm of UPR without affecting adaptive responses, which is not commonly seen among similar compounds. This specificity may offer advantages in targeting cancer cells while sparing normal cells under less stressful conditions.

Propiedades

IUPAC Name |

N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYHZJKCRLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523437-16-2 | |

| Record name | 1523437-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.